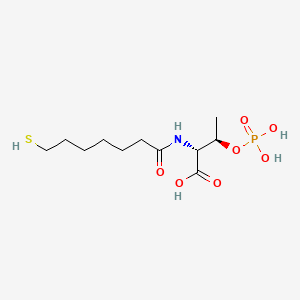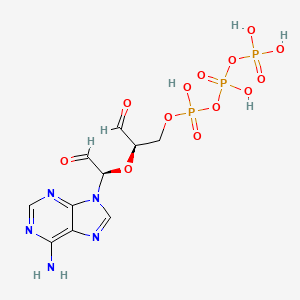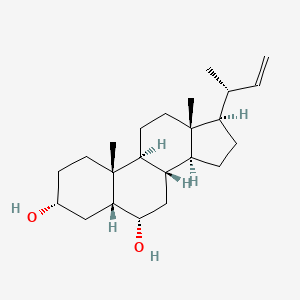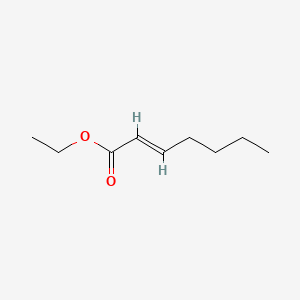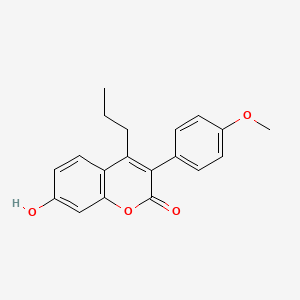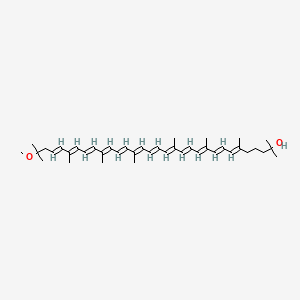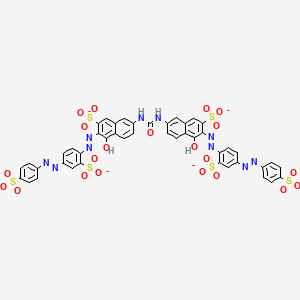
Sirius red F3B hexaanion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sirius red F3B(6-) is an organosulfonate oxoanion obtained by deprotonation of the sulfonic acid groups of Sirius red F3B (acid form). It is a conjugate base of a Sirius red F3B (acid form).
Scientific Research Applications
Mutagenicity Assessment
Sirius Red F3B hexaanion has been used in the context of dye safety evaluations, such as FD&C Red No.3 (erythrosine), which shares similar applications. Erythrosine underwent thorough mutagenicity studies to assess its safety as a dye in foods, drugs, and cosmetics. The studies covered a range of genetic endpoints, including gene mutation, chromosome aberrations, primary DNA damage, and cell transformation. These tests are crucial for establishing the non-mutagenicity of such compounds and ensuring their safety for widespread use (Lin & Brusick, 1986).
Phosphor Applications in Lighting
Red-emitting phosphors, like K2SiF6:Mn4+, are used to improve the color quality of white LEDs, a principle that may extend to other red-emitting substances like this compound. The incorporation of such red-emitting phosphors significantly enhances the performance of lighting systems, providing warm-white LEDs with high efficacies and good color rendering, as well as efficient displays with a large color gamut (Sijbom et al., 2017).
Biomarkers in Disease Diagnosis
This compound has been noted for its use in staining techniques, particularly Sirius Red staining, in the diagnosis of diseases like nonalcoholic fatty liver disease (NAFLD). The staining method helps in assessing the extent of fibrosis, playing a crucial role in understanding the pathology of diseases and developing non-invasive diagnostic methods (Kälsch et al., 2011).
Application in Smart Packaging
The use of natural pigments, including red pigments, in smart food packaging and sensors is a growing field. Anthocyanins, for instance, offer pH-sensitive indications and can improve food shelf life by detecting physicochemical and biological changes. The use of such natural pigments in biopolymeric films can enhance their physical, mechanical, thermal, and structural properties. This area of research could potentially involve this compound in innovative packaging solutions (Abedi-Firoozjah et al., 2022).
Remote Sensing and Photobiology
In the field of remote sensing and photobiology, different light qualities, including red light, have been studied for their effects on plant biology. Green light's effects, often opposing those directed by red and blue wavebands, have been studied extensively, suggesting that red light, potentially including this compound, could play a significant role in understanding and manipulating plant growth and development (Folta & Maruhnich, 2007).
Properties
Molecular Formula |
C45H26N10O21S6-6 |
|---|---|
Molecular Weight |
1235.1 g/mol |
IUPAC Name |
4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C45H32N10O21S6/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)/p-6 |
InChI Key |
IUNAENBIEJRAKZ-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,5R,9R,10S,11R,18S)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1239266.png)



